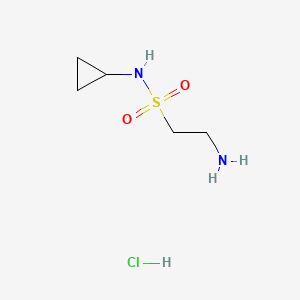

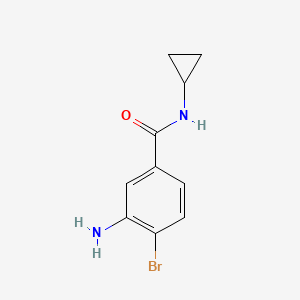

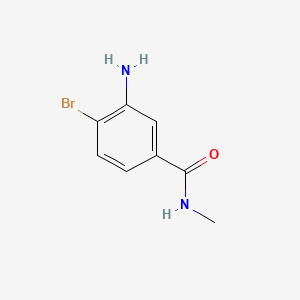

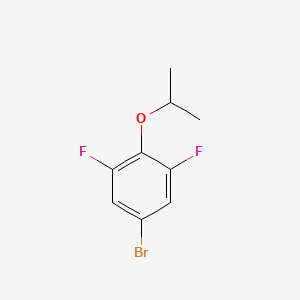

6-甲氧基-5-(三氟甲基)吡啶-3-胺

货号 B581440

CAS 编号:

1211584-76-7

分子量: 192.141

InChI 键: AHFNQSHZCUHVFS-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a chemical compound with the CAS Number: 1211584-76-7 . It has a molecular weight of 192.14 . The IUPAC name for this compound is 6-methoxy-5-(trifluoromethyl)-3-pyridinylamine .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis

The InChI code for “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is 1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Trifluoromethylpyridines, including “6-Methoxy-5-(trifluoromethyl)pyridin-3-amine”, are used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries .Physical And Chemical Properties Analysis

“6-Methoxy-5-(trifluoromethyl)pyridin-3-amine” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

Agrochemical Industry

- Field : Agrochemical Industry

- Application : 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine and its derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first derivative introduced to the agrochemical market, and since then, more than 20 new derivatives have acquired ISO common names .

- Results or Outcomes : The major outcome of this application is the protection of crops from pests. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Pharmaceutical Industry

- Field : Pharmaceutical Industry

- Application : Trifluoromethyl group-containing drugs, including those with the 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine structure, have been approved by the FDA . These drugs are used for various diseases and disorders .

- Results or Outcomes : The major outcome of this application is the treatment of various diseases and disorders. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Intermediate in Synthesis of Crop-Protection Products

- Field : Agrochemical Industry

- Application : 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a derivative of 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is used as a chemical intermediate for the synthesis of several crop-protection products .

- Methods of Application : Various methods of synthesizing 2,3,5-DCTF have been reported . The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes : The major outcome of this application is the production of several crop-protection products. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Biochemical Reagent

- Field : Life Science Research

- Application : 5-Amino-2-methoxypyridine, which can be derived from 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, is a biochemical reagent that can be used as a biological material or organic compound for life science related research .

- Results or Outcomes : The major outcome of this application is the advancement of life science related research. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Key Structural Motif in Active Agrochemical and Pharmaceutical Ingredients

- Field : Agrochemical and Pharmaceutical Industries

- Application : Trifluoromethylpyridine (TFMP) and its derivatives, including 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, are used as a key structural motif in active agrochemical and pharmaceutical ingredients . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The major outcome of this application is the development of active agrochemical and pharmaceutical ingredients. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

Inhibiting 5-Hydroxytryptamine (5-HT) Uptake

- Field : Pharmaceutical Industry

- Application : The inclusion of a -CF3 group in the para-position of the phenolic ring, which can be achieved using 6-Methoxy-5-(trifluoromethyl)pyridin-3-amine, increased the potency for inhibiting 5-hydroxytryptamine (5-HT) uptake by 6-fold .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes : The major outcome of this application is the increased potency for inhibiting 5-HT uptake. The specific results, including any quantitative data or statistical analyses, were not provided in the source .

安全和危害

未来方向

属性

IUPAC Name |

6-methoxy-5-(trifluoromethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c1-13-6-5(7(8,9)10)2-4(11)3-12-6/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHFNQSHZCUHVFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5-(trifluoromethyl)pyridin-3-amine | |

Synthesis routes and methods I

Procedure details

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Quantity

Extracted from reaction SMILES

Type

reactant

Reaction Step One

Synthesis routes and methods II

Procedure details

To 5-Iodo-2-methoxy-3-(trifluoromethyl)pyridine (0.97 g, 3.20 mmol) (ECA International Product List) was added DMF (8.0 mL), (9,9-dimethyl-9H-xanthene-4,5-diyl)bis(diphenylphosphine) (0.093 g, 0.160 mmol), Pd2(dba)3 (0.147 g, 0.160 mmol), diphenylmethanimine (0.806 mL, 4.80 mmol), and sodium 2-methylpropan-2-olate (1.231 g, 12.80 mmol), and the resulting mixture was heated at 120° C. for 30 min. The reaction mixture was then diluted with 100 mL of EtOAc, added to a separatory funnel, partitioned with 1 N HCl (aqueous), and washed 2 times with 50 mL of sodium bicarbonate (saturated, aqueous). The organic layer was separated, dried over sodium sulfate, and concentrated in vacuo. Chromatographic purification of the residue (silica gel, 0% to 5% (2 M ammonia in MeOH)/DCM) provided the title compound (34% yield). m/z (ESI, +ve ion) 193.2 (M+H)+.

Quantity

0.093 g

Type

reactant

Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。